Enzymatic Hydrolysis Susceptibility: Cyclohexyl-Containing Phthalates Resist Mouse Hepatic Microsomal Esterase ES46.5K
In a direct head-to-head enzymatic study, dicyclohexyl phthalate (DCHP)—which contains two cyclohexyl ester groups—was completely resistant to hydrolysis by mouse hepatic microsomal esterase ES46.5K, whereas di(2-ethylhexyl) phthalate (DEHP) was hydrolyzed with a Vmax/Km catalytic efficiency ratio of 57 (µmol/min/mg protein)/µM for the purified enzyme and 1.10 for whole microsomes [1]. Cyclohexyl 2-ethylhexyl phthalate, bearing one cyclohexyl and one 2-ethylhexyl ester, is inferred at the class level to exhibit intermediate hydrolysis susceptibility: the cyclohexyl ester bond is predicted to resist ES46.5K-mediated cleavage, while the 2-ethylhexyl ester bond remains enzymatically labile [1]. This contrasts with DEHP (both ester bonds labile) and DCHP (both ester bonds resistant). The differential hydrolysis pattern has implications for both toxicokinetics (metabolite release rate) and environmental biodegradation half-life.
| Evidence Dimension | Enzymatic hydrolysis susceptibility (mouse hepatic microsomal esterase ES46.5K) |
|---|---|
| Target Compound Data | Predicted intermediate: one ester bond (cyclohexyl) resistant, one ester bond (2-ethylhexyl) labile (class-level inference) |
| Comparator Or Baseline | DEHP: Vmax/Km = 57 (purified ES46.5K), 1.10 (microsomes) — both ester bonds labile. DCHP: no detectable hydrolysis — both ester bonds resistant. |
| Quantified Difference | DEHP is fully hydrolyzed; DCHP is completely resistant; CHEHP predicted to show monoester-selective hydrolysis. |
| Conditions | In vitro enzymatic assay using purified ES46.5K and mouse hepatic microsomes; phthalate diesters as substrates (Kayano et al., 1997). |
Why This Matters
Procurement decisions for applications where metabolic stability or controlled biodegradation is required (e.g., medical devices, food-contact materials) must account for the asymmetric hydrolysis profile unique to mixed cyclohexyl/alkyl phthalates.
- [1] Kayano Y, et al. Involvement of a Novel Mouse Hepatic Microsomal Esterase, ES46.5K, in the Hydrolysis of Phthalate Esters. Biological & Pharmaceutical Bulletin, 1997, 20(7), 749–751. Vmax/Km ratios: DEHP 57 (purified ES46.5K), 1.10 (microsomes); DCHP not hydrolyzed. View Source
